molecular formula C4H4F7N B1329306 2,2,3,3,4,4,4-Heptafluorobutylamine CAS No. 374-99-2

2,2,3,3,4,4,4-Heptafluorobutylamine

Cat. No. B1329306
CAS RN: 374-99-2
M. Wt: 199.07 g/mol
InChI Key: WBGBQSRNXPVFDB-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluorobutylamine is a fluorinated organic compound that is part of a broader class of chemicals known for their unique properties due to the presence of multiple fluorine atoms. The high electronegativity of fluorine imparts these compounds with a degree of chemical stability and reactivity that is useful in various applications, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of fluorinated alkanes, such as those related to heptafluorobutylamine, involves stereocontrolled methods. One approach, as described in the synthesis of pentafluoroheptanes, utilizes sequential fluorination of diastereoisomeric alcohol-diepoxides. This process includes epoxide ring-opening with HF.NEt(3) and deshydroxyfluorination of free alcohols with Deoxo-Fluor. The reactions are highly stereospecific, allowing for the precise incorporation of fluorine atoms into the carbon chain .

Molecular Structure Analysis

The molecular structure of fluorinated compounds like heptafluorobutylamine is characterized by the presence of multiple fluorine atoms attached to the carbon skeleton. The specific arrangement of these atoms can significantly influence the physical and chemical properties of the molecule. In the case of the related pentafluoroheptanes, the structure includes a vicinal pentafluoro scaffold, which can be further modified to create larger molecular architectures .

Chemical Reactions Analysis

The reactivity of fluorinated compounds with various nucleophiles such as amines and alcohols has been studied. For instance, the reaction of a fluorinated olefin with secondary amines can lead to different products depending on the solvent used and the work-up conditions. These reactions can yield either addition products to the double bond or N,N-dialkylamide of α-substituted fluoroacetic acid. With primary amines, the products can be fluorine-containing imines or N-alkylamides of α-substituted fluoroacetic acid .

Physical and Chemical Properties Analysis

Fluorinated compounds exhibit unique physical and chemical properties due to the strong carbon-fluorine bonds and the high electronegativity of fluorine. These properties include increased chemical and thermal stability, resistance to degradation, and potential biological activity. The specific physical properties of heptafluorobutylamine would depend on the molecular structure, which is influenced by the arrangement and number of fluorine atoms in the molecule. The presence of multiple fluorine atoms can also affect the compound's polarity, boiling point, and solubility .

Scientific Research Applications

Pharmaceutical Intermediates

2,2,3,3,4,4,4-Heptafluorobutylamine is primarily utilized as a pharmaceutical intermediate. This application is significant in the pharmaceutical industry, where it is used in the synthesis or manufacturing of various drugs. The compound's unique chemical structure, particularly its high fluorine content, makes it suitable for creating fluorinated pharmaceuticals which often exhibit improved metabolic stability and bioavailability​​.

Safety And Hazards

2,2,3,3,4,4,4-Heptafluorobutylamine is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It may also cause respiratory irritation . Safety measures include avoiding breathing in dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective clothing and eye/face protection .

properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F7N/c5-2(6,1-12)3(7,8)4(9,10)11/h1,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGBQSRNXPVFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190840
Record name 1H,1H-Heptafluorobutylamine
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Molecular Weight

199.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2,2,3,3,4,4,4-Heptafluorobutylamine
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Product Name

2,2,3,3,4,4,4-Heptafluorobutylamine

CAS RN

374-99-2
Record name 2,2,3,3,4,4,4-Heptafluorobutylamine
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Record name Butylamine, 2,2,3,3,4,4,4-heptafluoro-
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Record name 1H,1H-Heptafluorobutylamine
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Record name 2,2,3,3,4,4,4-heptafluorobutylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
BS Marks, GC Schweiker - Journal of the American Chemical …, 1958 - ACS Publications
N, N'-Substituted derivatives of 2, 2, 3, 3, 4, 4-hexafluoropentane-l, 5-diamine havebeen safely prepared by the lithium aluminum hydride reduction of the corresponding N, N'-…
Number of citations: 13 pubs.acs.org
W van Zoelen, HG Buss, NC Ellebracht, NA Lynd… - academia.edu
PS-P (EO-co-AGE) synthesis. PS-bP (EO-co-AGE) with Mn (PS)= 22300, and Mn (P (EO-co-AGE))= 46000 with 2.9 mol% AGE and a PDI of 1.11 was synthesized as described …
Number of citations: 3 www.academia.edu
M Ahokas, CE Wilén - Polymer Bulletin, 2011 - Springer
New functional aqueous dispersions of poly(styrene-co-maleimide) (SMI) and poly(octadecene-co-maleimide) (OMI) have been prepared by grafting different functional additives into …
Number of citations: 4 link.springer.com
S Ji, JY Ju, SK Kim, JK Kim, W Song, S Myung… - …, 2018 - Wiley Online Library
Metal oxide based anodes for lithium ion batteries should theoretically exhibit high specific capacities, but their disappointing experimentally measured capacities and cycle stabilities …
M Nöth, Z Zou, I El‐Awaad… - Biotechnology and …, 2021 - Wiley Online Library
A versatile peptide‐based toolbox for surface functionalization was established by a combination of a universal material binding peptide (LCI‐anchor peptide) and sortase‐mediated …
Number of citations: 8 onlinelibrary.wiley.com
J Bowler, TJ Lilley, JD Pittam, AE Wakeling - Steroids, 1989 - Elsevier
A series of steroidal estrogen antagonists with no intrinsic estrogenicity in rat uterotrophic-antiuterotrophic tests has been discovered. The compounds are derivatives of estradiol …
Number of citations: 285 www.sciencedirect.com
LW Kissinger, WE McQuistion, M Schwartz - Tetrahedron, 1963 - Elsevier
Nitrosyl chloride reacts with perfluoroalkyldiazomethanes to form hydroxamoyl chlorides and furoxans, the former predominating. Nitryl chloride reacts similarly to give gem-chloronitro …
Number of citations: 8 www.sciencedirect.com
B Lajin, B Obermayer-Pietsch, W Goessler - Journal of Chromatography B, 2022 - Elsevier
Although primarily considered as a toxic gas, hydrogen sulfide is naturally produced in humans from the amino acid cysteine in low quantities and is commonly referred to as the “third …
Number of citations: 3 www.sciencedirect.com
R Fields, RN Haszeldine - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
2, 2, 2-Trifluorodiazoethane readily undergoes photolysis to yield nitrogen and trifluoromethylcarbene, CF, kH, which (i) rearranges to produce trifluoroethylene,(ii) reacts with 3, 2, …
Number of citations: 16 pubs.rsc.org
E Klingsberg - Journal of the American Chemical Society, 1958 - ACS Publications
2-Anthraquinonecarboxylic Acid Hydrazide (I).—A mix-ture of 6.0 g.(0.021 mole) of ethyl 2-anthraquinone carboxylate, 125 ml.(2.1 moles) of 85% hydrazine hydrate and 125 ml. ofwater …
Number of citations: 63 pubs.acs.org

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